RUSKI-201 dihydrochloride Displays Highest Recombinant HHAT Potency Among RUSKI Series Inhibitors
In a head-to-head mobility shift assay (MSA) titration of RUSKI small-molecule inhibitors against recombinant HHAT, RUSKI-201 exhibited the highest potency, achieving an IC50 of 0.20 µM, whereas RUSKI-43 showed the lowest potency among all tested compounds [1].
| Evidence Dimension | Recombinant HHAT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.20 µM |
| Comparator Or Baseline | RUSKI-43 (lowest potency among tested series) |
| Quantified Difference | RUSKI-201 demonstrates the highest potency in the series; RUSKI-43 is the least potent |
| Conditions | Microfluidic mobility shift assay (MSA); seven-point half-log serial dilution from 100 µM; stopped assay conditions; recombinant HHAT enzyme |
Why This Matters
This head-to-head enzymatic comparison establishes RUSKI-201 dihydrochloride as the most potent HHAT inhibitor in the RUSKI series, making it the preferred tool compound for biochemical HHAT studies.
- [1] Lanyon-Hogg T, Ritzefeld M, Sefer L, Bickel JK, Rudolf AF, Panyain N, Bineva-Todd G, Ocasio CA, O'Reilly N, Siebold C, Magee AI, Tate EW. Acylation-coupled lipophilic induction of polarisation (Acyl-cLIP): a universal assay for lipid transferase and hydrolase enzymes. Chem Sci. 2019 Oct 14;10(39):8995-9000. View Source
